molecular formula C24H16N4O5 B2918834 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one CAS No. 1207032-61-8

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one

Cat. No.: B2918834
CAS No.: 1207032-61-8
M. Wt: 440.415
InChI Key: FXHJNVPBDFZKSL-UHFFFAOYSA-N
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Description

The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a heterocyclic molecule with a molecular formula of C₂₄H₁₆N₄O₄ and a molecular weight of 424.42 g/mol (CAS: 1291832-18-2) . Its structure comprises three key moieties:

  • A 1,3-benzodioxole group (electron-rich aromatic system).
  • A 1,2,4-oxadiazole ring (a five-membered heterocycle with nitrogen and oxygen atoms).
  • A phthalazin-1(2H)-one core substituted with a 4-methoxyphenyl group at position 2.

This compound is synthesized via cyclization reactions typical for oxadiazole derivatives, as seen in analogous syntheses of substituted oxadiazoles . Its characterization involves spectroscopic methods (¹H NMR, IR, mass spectrometry) to confirm structural integrity .

Properties

IUPAC Name

4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16N4O5/c1-30-16-9-7-15(8-10-16)28-24(29)18-5-3-2-4-17(18)21(26-28)23-25-22(27-33-23)14-6-11-19-20(12-14)32-13-31-19/h2-12H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHJNVPBDFZKSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(4-methoxyphenyl)phthalazin-1(2H)-one is a novel synthetic derivative that incorporates the oxadiazole ring, which has been recognized for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Molecular Formula and Weight

  • Molecular Formula : C₁₄H₁₅N₃O₃
  • Molecular Weight : 273.29 g/mol

Structural Features

The compound features a phthalazinone core substituted with a 1,3-benzodioxole and an oxadiazole moiety. This unique structure is believed to contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit significant antimicrobial properties. These compounds have shown activity against various pathogens, including bacteria and fungi. The presence of the benzodioxole moiety enhances this activity by potentially increasing membrane permeability or interacting with specific microbial targets .

Antiplasmodial Activity

A study focusing on the antiplasmodial effects of related oxadiazole derivatives revealed promising results against Plasmodium falciparum, the causative agent of malaria. The structure-activity relationship indicated that modifications at the aromatic substituents significantly influenced potency and selectivity . The most potent derivatives demonstrated IC₅₀ values in the low micromolar range, suggesting that similar modifications in our compound could yield effective antimalarial agents.

Cytotoxicity

In vitro cytotoxicity assays have been conducted to assess the safety profile of compounds containing the oxadiazole scaffold. The results showed a range of cytotoxic effects depending on the specific substitutions on the phenyl rings. Compounds with electron-donating groups generally exhibited lower cytotoxicity compared to those with electron-withdrawing groups .

Anti-inflammatory and Analgesic Properties

Compounds with oxadiazole rings have also been reported to possess anti-inflammatory and analgesic activities. Studies have indicated that these compounds can inhibit pro-inflammatory cytokines and enzymes involved in pain pathways, making them candidates for further development as anti-inflammatory agents .

Structure-Activity Relationships (SAR)

The effectiveness of This compound can be attributed to specific structural features:

SubstituentEffect on Activity
1,3-benzodioxoleEnhances antimicrobial activity
Oxadiazole ringIncreases antiplasmodial potency
Methoxy groupModulates lipophilicity and bioavailability

These insights suggest that careful modification of substituents can optimize biological activity while minimizing toxicity.

Study 1: Antimicrobial Efficacy

A study investigated various 1,3,4-oxadiazole derivatives for their antimicrobial properties against Staphylococcus aureus and Escherichia coli. The derivatives exhibited significant inhibition zones compared to control antibiotics. The most active compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against MRSA strains .

Study 2: Antiplasmodial Screening

In another study focusing on antiplasmodial activity, several oxadiazole derivatives were screened against P. falciparum. The results indicated that compounds with specific substitutions at the 4-position of the oxadiazole exhibited IC₅₀ values as low as 0.011 µM, highlighting their potential as effective antimalarial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with analogs (Table 1).

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Oxadiazole/Phthalazinone) CAS Number Notable Features
Target Compound C₂₄H₁₆N₄O₄ 424.42 1,3-Benzodioxol-5-yl / 4-Methoxyphenyl 1291832-18-2 High electron density from benzodioxole
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one C₂₃H₁₆N₄O₃ 396.41 4-Methoxyphenyl / Phenyl 1207014-04-7 Reduced steric bulk vs. target compound
4-(3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl)-2-phenylphthalazin-1(2H)-one C₂₃H₁₄BrN₄O₂ 465.29 3-Bromophenyl / Phenyl 1291862-31-1 Bromine enhances electrophilicity
4-[3-(3,4-Dimethylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one C₁₈H₁₄N₄O₂ 330.34 3,4-Dimethylphenyl / Unsubstituted 1325306-36-2 Increased lipophilicity from methyl groups

Key Observations:

The 4-methoxyphenyl substituent on phthalazinone may improve solubility in polar solvents relative to unsubstituted or phenyl-substituted derivatives .

Steric and Lipophilic Considerations :

  • The benzodioxole moiety introduces steric bulk, which could hinder rotational freedom compared to smaller substituents like methoxy or methyl groups .
  • Bromine in the bromophenyl analog increases molecular weight and polarizability, favoring hydrophobic interactions .

Synthetic Accessibility :

  • The target compound’s synthesis likely mirrors methods for analogous oxadiazoles, such as cyclization of amidoximes with carboxylic acid derivatives .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The methoxy and benzodioxole groups may enhance solubility in organic solvents compared to brominated or alkylated analogs .
  • Stability : Oxadiazoles are generally stable under physiological conditions, but electron-withdrawing groups (e.g., bromine) could alter degradation kinetics .

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